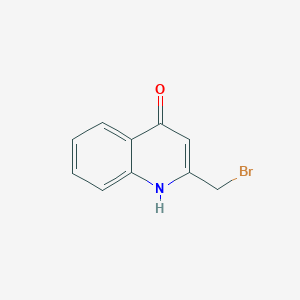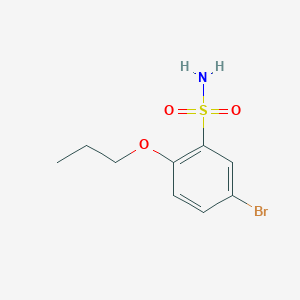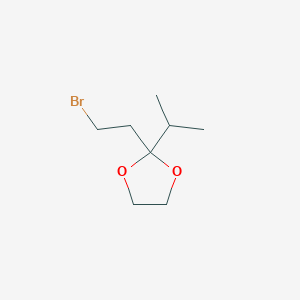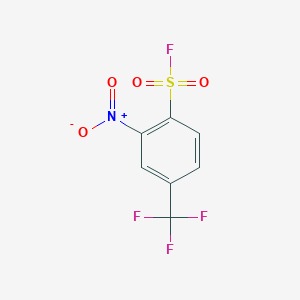![molecular formula C9H15NO2 B13512766 Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-ethyl-2-azabicyclo[211]hexane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[211]hexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photochemistry and intramolecular displacement reactions are key steps that can be adapted for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo[2.1.1]hexane ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. It acts as a cholinergic receptor antagonist, which means it can block the action of acetylcholine at cholinergic receptors . This interaction affects various molecular pathways and can lead to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Uniqueness
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl group at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-3-8-4-9(5-8,10-6-8)7(11)12-2/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
GCXBACUIUJRJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CC(C1)(NC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13512697.png)




![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)

![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)



